molecular formula C16H26N2O4 B7165850 Methyl 4-[[(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)amino]methyl]oxane-4-carboxylate

Methyl 4-[[(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)amino]methyl]oxane-4-carboxylate

Cat. No.: B7165850
M. Wt: 310.39 g/mol
InChI Key: ILFJBLTZKPUIMI-UHFFFAOYSA-N
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Description

Methyl 4-[[(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)amino]methyl]oxane-4-carboxylate:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structure, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane. One common method involves Ru(II)-catalyzed intramolecular cyclopropanation of alpha-diazoacetates. This process is often followed by further functionalization to introduce the oxane and carboxylate groups.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve optimizing the synthetic route for higher yields and cost-effectiveness. This could include the use of continuous flow chemistry and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the methyl group to a carboxylic acid.

  • Reduction: : Reducing the carboxylate group to an alcohol.

  • Substitution: : Replacing the amino group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Methyl 4-[[(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)amino]methyl]oxane-4-carboxylic acid.

  • Reduction: : Methyl 4-[[(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)amino]methyl]oxane-4-ol.

  • Substitution: : Various derivatives depending on the substituent introduced.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its therapeutic potential in drug development.

  • Industry: : Its unique structure may find use in materials science and nanotechnology.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets or pathways in the body. Understanding the exact mechanism would require detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane ring. Similar compounds might include other bicyclic amines or carboxylate esters, but the exact structure and functional groups would differ.

List of Similar Compounds

  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

  • Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylic acid

Properties

IUPAC Name

methyl 4-[[(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)amino]methyl]oxane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4/c1-15(2)11-8-18(9-12(11)15)14(20)17-10-16(13(19)21-3)4-6-22-7-5-16/h11-12H,4-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFJBLTZKPUIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CN(C2)C(=O)NCC3(CCOCC3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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